![molecular formula C9H13ClN2 B2604798 4-Chloro-1-cyclopentyl-3-methyl-1H-pyrazole CAS No. 1245772-99-9](/img/structure/B2604798.png)
4-Chloro-1-cyclopentyl-3-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-1-cyclopentyl-3-methyl-1H-pyrazole (known as CP 471,474) is a synthetic compound that belongs to the class of cannabinoid receptor antagonists. It was first synthesized in 1995 by Pfizer Inc. as a potential treatment for obesity and other metabolic disorders. CP 471,474 has also been studied for its potential use in treating drug addiction, anxiety, and depression.
Wirkmechanismus
CP 471,474 acts as a selective antagonist at the CB1 receptor, which is the primary receptor in the endocannabinoid system. By blocking the effects of the endocannabinoid system, CP 471,474 reduces the rewarding effects of drugs of abuse and decreases the likelihood of relapse.
Biochemical and Physiological Effects
CP 471,474 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce the release of dopamine in the brain, which is a key neurotransmitter involved in the rewarding effects of drugs of abuse. CP 471,474 has also been shown to reduce the expression of the immediate early gene c-fos, which is involved in the development of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
CP 471,474 has several advantages for use in laboratory experiments. It is highly selective for the CB1 receptor, which makes it a useful tool for studying the endocannabinoid system. It also has a relatively long half-life, which allows for sustained blockade of the CB1 receptor. However, CP 471,474 has some limitations as well. It is not water-soluble, which can make it difficult to administer in some experimental paradigms. It also has some off-target effects, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on CP 471,474. One area of interest is its potential use in treating other psychiatric disorders, such as anxiety and depression. Another area of interest is its potential use in combination with other medications for the treatment of drug addiction. Finally, there is interest in developing more selective CB1 receptor antagonists that may have fewer off-target effects than CP 471,474.
Synthesemethoden
The synthesis of CP 471,474 involves several steps. The first step is the preparation of the pyrazole ring by reacting 3-methyl-1-phenyl-1H-pyrazol-5-amine with chloroacetyl chloride. The resulting intermediate is then reacted with cyclopentylmagnesium bromide to form the desired product, CP 471,474.
Wissenschaftliche Forschungsanwendungen
CP 471,474 has been extensively studied for its potential use in treating drug addiction. It works by blocking the effects of the endocannabinoid system, which is involved in the rewarding effects of drugs of abuse. In animal studies, CP 471,474 has been shown to reduce the self-administration of cocaine, heroin, and nicotine.
Eigenschaften
IUPAC Name |
4-chloro-1-cyclopentyl-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-7-9(10)6-12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAHSEPDZXHULE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Cl)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-cyclopentyl-3-methyl-1H-pyrazole |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.